赤霉素 A7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

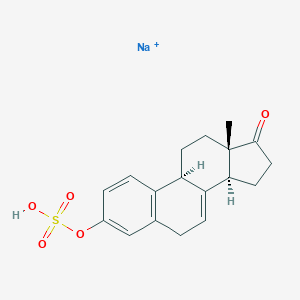

赤霉素A7,通常称为GA7,是一种天然存在的植物激素,属于赤霉素家族。 赤霉素是二萜类酸,在调节植物生长发育的各个方面起着至关重要的作用,包括茎伸长、种子萌发和开花 。GA7是生物活性赤霉素之一,以其对植物生理的重大影响而闻名。

科学研究应用

GA7具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学领域,GA7被用作模型化合物来研究赤霉素的生物合成和代谢 。 在生物学领域,它被用来研究赤霉素在植物生长发育中的作用,包括它们对种子萌发、茎伸长和开花的影响 .

在医学领域,GA7已被研究其潜在的抗炎和抗氧化特性 。 研究表明,GA7可以抑制核因子κB (NF-κB)的激活,NF-κB是一种参与炎症反应的蛋白质复合物 。 此外,GA7已证明对念珠菌属真菌具有抗真菌活性,使其成为抗真菌治疗的潜在候选药物 .

在工业中,GA7被用作植物生长调节剂,以提高作物产量并改善水果和蔬菜的质量。 它通常用于葡萄、苹果和柑橘类水果等作物,以促进均匀生长并增加果实大小 .

作用机制

GA7的作用机制涉及它与植物中特定的分子靶点和途径的相互作用。 GA7与赤霉素受体结合,赤霉素受体是位于植物细胞表面的蛋白质 。 这种结合激活了信号级联反应,导致DELLA蛋白的降解,DELLA蛋白是赤霉素信号传导的负调节因子 。 DELLA蛋白的降解允许激活下游基因,这些基因参与细胞伸长、分裂和分化,从而导致观察到的GA7的生理效应 .

生化分析

Biochemical Properties

GA7 interacts with various enzymes, proteins, and other biomolecules to exert its effects. It is involved in the regulation of plant growth and development, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence

Cellular Effects

GA7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GA7 promotes the elongation of cells, thereby influencing plant growth .

Molecular Mechanism

The molecular mechanism of GA7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of GA7 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

While GA7 is primarily studied in plants, some research has been conducted on its effects in animal models. For instance, one study found that GA7 exhibited anti-inflammatory and anti-Candida properties

Metabolic Pathways

GA7 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that GA7 is involved in are still being researched.

Transport and Distribution

GA7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of GA7 and its effects on activity or function are still being researched. It is believed that GA7 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

合成路线和反应条件

GA7可以通过多种方法合成,包括化学合成和微生物发酵。 GA7的化学合成涉及使用香叶基香叶基二磷酸作为前体,它经过一系列环化和氧化反应形成赤霉素结构 。反应条件通常包括使用特定的催化剂以及控制温度和压力,以确保获得所需的产物。

工业生产方法

GA7的工业生产主要通过使用镰刀菌属真菌(如赤霉菌)进行微生物发酵来实现。该方法包括在受控条件下在富含营养的培养基中培养真菌,以产生GA7。 发酵过程之后是提取和纯化步骤,以分离赤霉素 .

化学反应分析

反应类型

GA7会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰赤霉素结构以增强其生物活性或生产具有特定性质的衍生物至关重要 .

常用试剂和条件

涉及GA7的反应中使用的常用试剂包括氧化剂(如高锰酸钾)和还原剂(如硼氢化钠)。 反应条件根据所需的修饰而异,但通常包括控制温度、pH值和反应时间 .

主要形成的产物

从涉及GA7的反应中形成的主要产物包括具有改变的生物活性的各种赤霉素衍生物。 这些衍生物通常用于研究不同赤霉素结构对植物生长发育的特定影响 .

相似化合物的比较

GA7是几种生物活性赤霉素中的一种,包括赤霉素A1 (GA1)、赤霉素A3 (GA3)和赤霉素A4 (GA4)。 虽然所有这些化合物都具有相似的四环二萜类结构,但它们在特定的官能团和生物活性方面有所不同 .

类似化合物

赤霉素A1 (GA1): 以其促进茎伸长和种子萌发的作用而闻名。

赤霉素A3 (GA3): 广泛应用于农业中,以增强坐果并提高作物产量。

赤霉素A4 (GA4): 在对植物生长发育的影响方面与GA7类似,但生物活性略有不同.

属性

CAS 编号 |

510-75-8 |

|---|---|

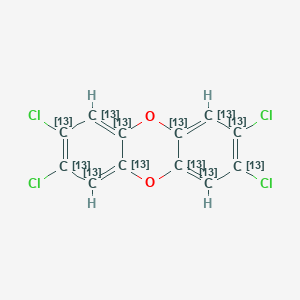

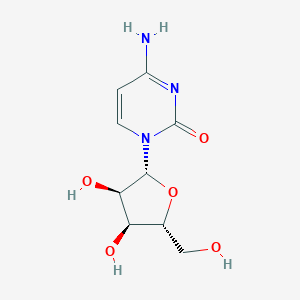

分子式 |

C19H22O5 |

分子量 |

330.4 g/mol |

IUPAC 名称 |

(11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1 |

InChI 键 |

SEEGHKWOBVVBTQ-YSALHIKGSA-N |

SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

手性 SMILES |

C[C@@]12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

规范 SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

外观 |

White to off-white powder |

Key on ui other cas no. |

510-75-8 |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2,4a,4b,5,6,7,8,9,10,10a-Decahydro-2,4a-dihydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)